Loxiglumid
Übersicht
Beschreibung
Loxiglumide is a potent, orally active, and selective antagonist of the cholecystokinin type A receptor. It is primarily used in scientific research to study its effects on gastrointestinal motility and pancreatic exocrine secretion. Loxiglumide has been shown to stimulate calorie intake and hunger feelings in humans by inhibiting the action of cholecystokinin, a hormone that induces satiety .
Wissenschaftliche Forschungsanwendungen
Loxiglumid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug verwendet, um die Struktur-Aktivitäts-Beziehung von Cholezystokinin-Rezeptor-Antagonisten zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von Cholezystokinin bei der Regulierung der Magen-Darm-Motilität und der Pankreassekretion.
Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Cholezystokinin-Rezeptor abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkungen durch selektive Bindung an und Antagonisierung des Cholezystokinin-Rezeptors vom Typ A. Dieser Rezeptor ist an der Regulierung der Magen-Darm-Motilität, der exokrinen Pankreassekretion und der Sättigung beteiligt. Durch Blockierung der Wirkung von Cholezystokinin erhöht this compound die Magenentleerung und die Darmmotorik und moduliert die Empfindlichkeit des Darms gegenüber Dehnung . Die beteiligten molekularen Zielstrukturen und Signalwege umfassen den Cholezystokinin-Rezeptor vom Typ A und nachgeschaltete Signalwege, die die Verdauungsprozesse regulieren.
Wirkmechanismus
Target of Action
Loxiglumide primarily targets the Cholecystokinin A (CCKA) receptors . These receptors are found in the gastrointestinal system and play a crucial role in various physiological processes such as gastric emptying, intestinal motility, and modulation of intestinal sensitivity to distension .
Mode of Action
Loxiglumide acts as a selective antagonist to the CCKA receptors . It binds to these receptors, thereby inhibiting the action of the natural ligand, Cholecystokinin (CCK). This interaction results in an increase in gastric emptying and intestinal motility, as well as a modulation of intestinal sensitivity to distension .
Biochemical Pathways
The primary biochemical pathway affected by Loxiglumide is the Cholecystokinin (CCK) pathway . By antagonizing the CCKA receptors, Loxiglumide modulates the effects of CCK, a hormone that stimulates the digestion of fat and protein. The downstream effects include increased gastric emptying, enhanced intestinal motility, and modulated intestinal sensitivity to distension .
Pharmacokinetics
Loxiglumide exhibits good pharmacokinetic properties. It is rapidly and extensively absorbed after oral administration, with an absolute bioavailability of 48% . The incomplete bioavailability is due to both incomplete absorption and hepatic first-pass effect. It is also noted that Loxiglumide is highly protein-bound (94-98%) and is metabolized by Cytochrome P450 (CYP) 3A4/5 and CYP2C9 .
Result of Action
The molecular and cellular effects of Loxiglumide’s action primarily involve the modulation of the CCK pathway. By antagonizing the CCKA receptors, Loxiglumide inhibits the effects of CCK on the gastrointestinal system, leading to increased gastric emptying and intestinal motility . This can have therapeutic benefits in conditions such as Irritable Bowel Syndrome (IBS) and Gastroesophageal Reflux Disease (GERD) .
Action Environment
While specific studies on the influence of environmental factors on Loxiglumide’s action, efficacy, and stability are limited, it is known that factors such as pH, temperature, and presence of other substances can affect the stability and efficacy of many drugs . Therefore, it is reasonable to assume that similar factors might also influence Loxiglumide.
Biochemische Analyse
Biochemical Properties
Loxiglumide interacts with the cholecystokinin type A (CCK-A) receptor . It inhibits cholecystokinin octapeptide (CCK-8)-stimulated amylase release and, similarly, binding of [125 I]CCK-8 to isolated rat pancreatic acini . The inhibitory effect of loxiglumide displays competitive kinetics and is specific for CCK .
Cellular Effects
Loxiglumide has been shown to have effects on various types of cells and cellular processes. It stimulates calorie intake and hunger feelings in humans . It also inhibits pancreatic exocrine function in the isolated pancreatic acini and the isolated perfused pancreata of rats .
Molecular Mechanism
Loxiglumide acts as a potent, competitive, and specific CCK antagonist on the exocrine pancreas . It binds to the receptors on acinar cells in a slowly dissociating state . This suggests that loxiglumide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that the inhibitory effect of loxiglumide is fully reversible in isolated acini .
Metabolic Pathways
Loxiglumide is involved in the cholecystokinin pathway It inhibits the action of cholecystokinin, a hormone that stimulates the digestion of fat and protein
Vorbereitungsmethoden
Loxiglumid, auch bekannt als D,L-4-(3,4-Dichlorbenzoylamino)-5-(N-3-Methoxypropyl-pentylamino)-5-oxopentansäure, wird durch eine Reihe von chemischen Reaktionen synthetisiert. Der Syntheseweg umfasst die Reaktion von 3,4-Dichlorbenzoylchlorid mit 5-Amino-4-oxopentansäure, um eine Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann mit 3-Methoxypropylamin und Pentylamin umgesetzt, um this compound zu produzieren . Industrielle Produktionsverfahren beinhalten in der Regel die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Loxiglumid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen.
Vergleich Mit ähnlichen Verbindungen
Loxiglumid ist unter den Cholezystokinin-Rezeptor-Antagonisten aufgrund seiner hohen Selektivität und Potenz einzigartig. Ähnliche Verbindungen sind:
Proglumid: Ein älterer Cholezystokinin-Rezeptor-Antagonist mit geringerer Potenz im Vergleich zu this compound.
Dexthis compound: Das D-Isomer von this compound, das alle pharmakologischen Eigenschaften beibehält, aber potenter ist.
Die verlängerte inhibitorische Wirkung und die hohe Spezifität von this compound machen es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen.
Eigenschaften
IUPAC Name |
4-[(3,4-dichlorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Cl2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQZBKQEIFTHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057615 | |
Record name | Loxiglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107097-80-3 | |
Record name | Loxiglumide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107097-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Loxiglumide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107097803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Loxiglumide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6057615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(3,4-Dichlorobenzoyl)amino]-5-[(3-methoxypropyl)pentylamino]-5-oxopentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LOXIGLUMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77MPX3N42I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.